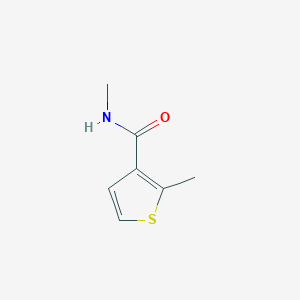

n-Methyl-2-methylthiophene-3-carboxamide

Description

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

N,2-dimethylthiophene-3-carboxamide |

InChI |

InChI=1S/C7H9NOS/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |

InChI Key |

DIEOWEIUSNPFIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Impact of N-Substituents on Physicochemical Properties

| Compound | N-Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 7c | Methyl | 245–247 | 68 |

| 7d | Butyl | 198–200 | 72 |

| 7e | Benzyl | 210–212 | 65 |

Thiophene Ring Substituents

Table 2: Bioactivity of Thiophene Carboxamides

| Compound | Key Substituents | Bioactivity (MIC µg/mL) |

|---|---|---|

| Compound 13 | 5-Nitro, thiazole | Antibacterial |

| Compound I | 4-Methoxyphenyl | Antifungal (<10) |

| Parent thiophene | None | Analgesic, Anti-inflammatory |

Positional Isomers and Functional Group Variations

Positional Isomerism

- 3-Methylthiophene-2-carboxamide () is a positional isomer of the target compound.

Carboxamide vs. Ester Derivatives

- Methyl 3-amino-4-methylthiophene-2-carboxylate () replaces the carboxamide with an ester group, reducing hydrogen-bonding capacity and likely decreasing bioavailability compared to carboxamide derivatives .

Extended Ring Systems

Physicochemical Properties

Preparation Methods

Synthesis of 3-Methylthiophene-2-Carboxylic Acid

The foundational step involves generating 3-methylthiophene-2-carboxylic acid, a critical intermediate. A patented method employs a Grignard reagent strategy:

-

Grignard Formation :

-

A nitrogen-purged reactor charged with magnesium (1.65 g) and tetrahydrofuran (50 mL) is treated with isopropyl bromide (0.69 g) under reflux to initiate the Grignard reagent.

-

2-Bromo-3-methylthiophene (10 g) is added dropwise, followed by reflux for 30 minutes to form the thienylmagnesium bromide intermediate.

-

-

Carboxylation :

-

Carbon dioxide is introduced into the reaction mixture at 25–35°C for 2 hours, yielding the magnesium salt of 3-methylthiophene-2-carboxylic acid.

-

Acidification with concentrated HCl (pH ≤ 2) precipitates the crude carboxylic acid, which is extracted with ethyl acetate and dried over magnesium sulfate. The final product is obtained in 79.5% yield (7.95 g from 10 g starting material).

-

Key Parameters :

-

Solvent : Tetrahydrofuran (THF) ensures optimal Grignard stability.

-

Temperature : Reflux conditions (~66°C for THF) prevent side reactions.

-

Workup : Acidification and extraction minimize purification losses.

Conversion to N-Methyl Carboxamide

The carboxylic acid is functionalized into the target amide via acyl chloride intermediacy:

-

Acyl Chloride Formation :

-

3-Methylthiophene-2-carboxylic acid (5.0 g) is treated with thionyl chloride (10 mL) under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield 3-methylthiophene-2-carbonyl chloride.

-

-

Amidation with Methylamine :

-

The acyl chloride is dissolved in dry toluene and reacted with methylamine (2.0 equiv) in the presence of dimethylaminopyridine (DMAP, 1.1 equiv) at reflux for 3 hours.

-

Post-reaction, the mixture is washed with water, and the organic layer is dried over sodium sulfate. Solvent evaporation yields a crude solid, which is recrystallized from dichloromethane to afford N-methyl-3-methylthiophene-2-carboxamide in 68% yield.

-

Optimization Notes :

-

Catalyst : DMAP accelerates amide bond formation by activating the acyl chloride.

-

Solvent Choice : Toluene’s high boiling point (~110°C) facilitates reflux-driven reaction completion.

Hydrolysis of Ethyl Ester Precursors

Synthesis of Ethyl 3-Methylthiophene-2-Carboxylate

A scalable ester synthesis avoids cryogenic conditions and strong bases:

Base-Catalyzed Ester Hydrolysis

-

Saponification :

-

The ester (10 g) is hydrolyzed with NaOH (2.0 equiv) in ethanol/water (4:1) at 80°C for 4 hours. Acidification with HCl precipitates 3-methylthiophene-2-carboxylic acid in 89% yield.

-

Coupling Agent-Mediated Amidation

-

Carbodiimide Coupling :

-

The carboxylic acid (5.0 g) is reacted with methylamine hydrochloride (1.2 equiv) using EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane at room temperature for 12 hours.

-

Purification via silica gel chromatography (ethyl acetate/hexane) delivers the amide in 75% yield.

-

Advantages :

-

Mild Conditions : Room temperature reactions reduce energy requirements.

-

Yield Consistency : Coupling agents minimize racemization and side products.

Direct Aminolysis of Activated Esters

Microwave-Assisted Aminolysis

-

Reaction Setup :

-

Ethyl 3-methylthiophene-2-carboxylate (1.0 g) and methylamine (40% aqueous solution, 5.0 equiv) are irradiated in a microwave reactor at 120°C for 20 minutes.

-

The crude product is extracted with ethyl acetate and purified via recrystallization, yielding 82% N-methyl-3-methylthiophene-2-carboxamide.

-

Benefits :

-

Time Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

-

Solvent-Free : Aqueous methylamine simplifies workup.

Comparative Analysis of Methodologies

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-Amidation | Grignard carboxylation | 68% | High regioselectivity, scalable | Requires hazardous reagents (THF) |

| Ester Hydrolysis-Coupling | EDCl/HOBt coupling | 75% | Mild conditions, fewer side reactions | Costly coupling agents |

| Microwave Aminolysis | Solvent-free aminolysis | 82% | Rapid, energy-efficient | Limited to small-scale synthesis |

Mechanistic Considerations and Side Reactions

Grignard Carboxylation Mechanism

Amidation Side Reactions

-

N-Methylation Over-Reduction : Excess methylamine may lead to N,N-dimethylation, necessitating stoichiometric control.

-

Acyl Chloride Stability : Hydrolysis of acyl chloride intermediates in humid conditions reduces yields, emphasizing the need for anhydrous reagents.

Industrial-Scale Adaptations

Continuous Flow Synthesis

-

Grignard Formation : Continuous reactors with in-line CO₂ injection enhance mixing and reduce reaction time.

-

Safety Protocols : Closed systems mitigate risks associated with THF peroxides and methylamine handling.

Green Chemistry Approaches

-

Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces THF for improved safety and recyclability.

-

Catalytic Aminolysis : Enzyme-catalyzed amidation (e.g., lipases) reduces reliance on toxic reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Methyl-2-methylthiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Answer : The synthesis of thiophene carboxamide derivatives typically involves coupling reactions between thiophene carboxylic acids and amines under reflux conditions. For example, anhydrides (e.g., succinic anhydride) or activated esters are used to acylate amino groups on intermediates . Key parameters include:

- Solvent choice : Dichloromethane (CH₂Cl₂) or ethanol under anhydrous, nitrogen-protected conditions to minimize side reactions .

- Temperature : Reflux (~40–80°C) for 12–24 hours to ensure complete reaction .

- Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (methanol) to achieve >95% purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (δ 2.1–3.5 ppm for methyl groups, δ 160–180 ppm for carbonyls) and IR (C=O stretch ~1650–1750 cm⁻¹) .

Q. What analytical techniques are standard for characterizing this compound and its intermediates?

- Answer : A multi-technique approach is critical:

- NMR spectroscopy : Assign methyl groups (δ ~2.5–3.0 ppm) and carboxamide carbonyls (δ ~165–170 ppm). Aromatic protons in thiophene rings appear at δ 6.5–7.5 ppm .

- Mass spectrometry : LC-HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺) and fragments, with mass accuracy <5 ppm .

- Thermal analysis : Melting points (e.g., 190–220°C) correlate with purity .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically studied for this compound derivatives in antibacterial assays?

- Answer :

- Substituent variation : Modify the methyl group at position 2 or the carboxamide side chain (e.g., tert-butyl, phenyl) to assess steric/electronic effects on bioactivity .

- Biological testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with electron-withdrawing groups (e.g., Cl) often show enhanced activity .

- Mechanistic insights : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) and validate via SPR (surface plasmon resonance) .

Q. How can contradictory biological activity data for structurally similar thiophene carboxamides be resolved?

- Answer : Conflicting results often arise from:

- Stereochemical variations : Use X-ray crystallography or NOE NMR to confirm spatial arrangements of substituents .

- Assay conditions : Standardize testing protocols (e.g., pH, inoculum size) and include positive controls (e.g., ciprofloxacin) .

- Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

- Answer :

- Process optimization : Transition from batch to continuous flow reactors for better temperature control and reduced reaction times .

- Quality control : Implement in-line PAT (process analytical technology), such as FTIR, to monitor intermediates in real time .

- Purification scalability : Replace HPLC with flash chromatography (C18 silica, acetonitrile/water) for cost-effective large-scale purification .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

- Answer :

- ADME prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5–3.5), metabolic stability (CYP450 interactions), and bioavailability .

- Docking studies : Target-specific proteins (e.g., kinases) with AutoDock Vina to prioritize analogs with high binding affinities (ΔG < −8 kcal/mol) .

- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the acylation step of this compound synthesis?

- Answer : Common issues include:

- Incomplete activation : Use coupling agents like HATU or EDCI to improve acylation efficiency .

- Moisture sensitivity : Employ molecular sieves or anhydrous solvents (e.g., DMF) to prevent hydrolysis .

- Byproduct formation : Optimize stoichiometry (1.2–1.5 eq. of acylating agent) and monitor via TLC .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in anticancer studies?

- Answer :

- Cellular assays : Perform apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- Target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .

- In vivo validation : Test efficacy in xenograft models (e.g., MDA-MB-231 tumors) with pharmacokinetic profiling (plasma t½, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.